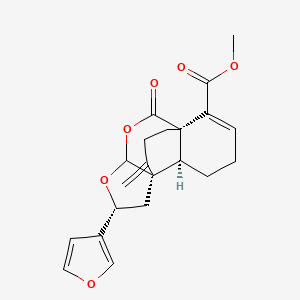
Croverin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Croverin is a diterpenoid compound isolated from the aerial parts of Croton laui . It has a chemical formula of C21H22O6 .
Chemical Reactions Analysis
The specific chemical reactions involving Croverin are not detailed in the available resources. Generally, the chemical reactions of diterpenoid compounds depend on their specific molecular structure and the conditions under which the reactions take place .
Physical And Chemical Properties Analysis
Croverin has a molecular weight of 370.40 . It is typically stored at -20°C in powder form, or at 4°C in DMSO for up to 2 weeks, or at -80°C in DMSO for up to 6 months . Unfortunately, other specific physical and chemical properties of Croverin are not detailed in the available resources.
Wissenschaftliche Forschungsanwendungen
Contract Research Organizations and Commercialization : Mirowski and Van Horn (2005) discuss the rise of contract research organizations (CROs) and their role in the commercialization of scientific research, particularly in the biopharmaceutical sector (Mirowski & Van Horn, 2005). This could be relevant if Croverin research involves CROs.
Calorie-Restriction and Longevity Research : The work by L. Robert (2013) on the effects of calorie restriction on longevity and its implications for human health (Robert, 2013). This might be pertinent if Croverin research intersects with human health and longevity studies.
Access Control in Scientific Applications : Sarfraz et al. (2013) analyze security requirements for scientific applications, focusing on robust authorization mechanisms to prevent unauthorized data access (Sarfraz et al., 2013). This could be relevant for managing sensitive data in Croverin research.
CRIS - Computational Research Infrastructure for Science : Described by Dragut et al. (2013), CRIS provides a scalable and collaborative data management and workflow infrastructure for scientific research (Dragut et al., 2013). This infrastructure might be useful in Croverin research for data management.
Success Factors in Scientific Research Groups : Gao et al. (2019) examine factors behind the success and sustainability of scientific research groups, which might offer insights into effective collaboration in Croverin research (Gao et al., 2019).
Corticotropin-Releasing Factor in Transgenic Mice : Stenzel-Poore et al. (1994) discuss corticotropin-releasing factor (CRF) overproduction in transgenic mice, a study that could offer methodological insights for research on Croverin (Stenzel-Poore et al., 1994).
Building a Virtual Cancer Research Organization : Hornbrook et al. (2005) describe the establishment of the Cancer Research Network, a collaborative virtual research organization, which may be relevant for setting up similar networks for Croverin research (Hornbrook et al., 2005).
CRM1-Mediated Nuclear Export : Hutten and Kehlenbach (2007) discuss CRM1, a nuclear export receptor, and its implications in various cellular processes, possibly offering a tangential insight into Croverin's mechanism of action if it involves similar pathways (Hutten & Kehlenbach, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWVQGRKTCTNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883470.png)
![4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2883471.png)
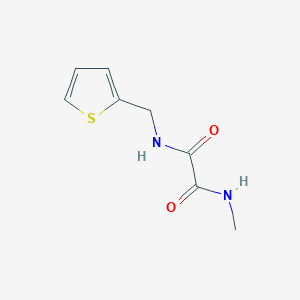
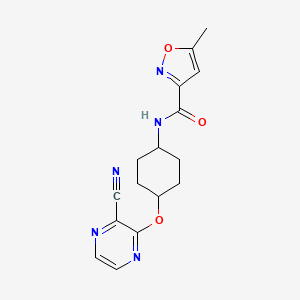
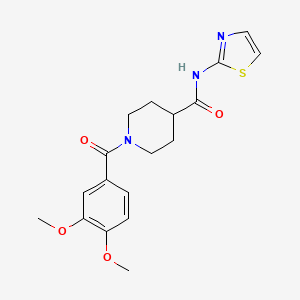
![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2883477.png)

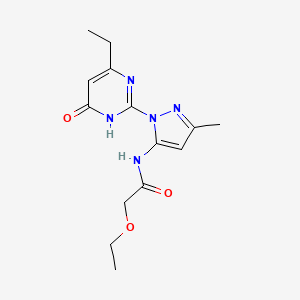
![ethyl 2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2883484.png)




![3-[3,5-Dimethyl-4-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)pyrazolyl]thiola ne-1,1-dione](/img/structure/B2883492.png)